molecular formula C21H19FN2 B12900256 2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 89562-62-9

2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B12900256
CAS No.: 89562-62-9
M. Wt: 318.4 g/mol
InChI Key: ZOVQNISTYZXEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a tetrahydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with an appropriate ketone or aldehyde to form an intermediate, which is then cyclized to produce the tetrahydroquinoline structure. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives with varying degrees of saturation .

Scientific Research Applications

2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)benzoxazole
  • 4-Fluoroamphetamine
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

2-(4-Fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, such as the combination of a fluorophenyl group and a tetrahydroquinoline backbone. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

89562-62-9

Molecular Formula

C21H19FN2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C21H19FN2/c22-16-12-10-15(11-13-16)20-14-21(23-17-6-2-1-3-7-17)18-8-4-5-9-19(18)24-20/h1-13,20-21,23-24H,14H2

InChI Key

ZOVQNISTYZXEHI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1NC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.